molecular formula C15H27NO4 B8163009 tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate

tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate

Cat. No.: B8163009
M. Wt: 285.38 g/mol
InChI Key: FWVWLQOGWHAIBP-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate is an organic compound with the molecular formula C14H25NO4. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a complex ether chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method involves the use of hex-5-yn-1-ol as the starting material, which is reacted with ethylene oxide to form the intermediate 2-(2-(hex-5-yn-1-yloxy)ethoxy)ethanol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The ether and carbamate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethers or carbamates.

Scientific Research Applications

tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ether chain can also interact with hydrophobic regions of biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate: Similar structure but with a prop-2-yn-1-yloxy group instead of hex-5-yn-1-yloxy.

    tert-Butyl carbamate: Lacks the ether chain, simpler structure.

    tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: Contains a hydroxyethoxy group instead of hex-5-yn-1-yloxy.

Uniqueness

tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate is unique due to its combination of a carbamate group with a complex ether chain containing an alkyne moiety. This structure imparts distinct reactivity and potential for diverse applications in synthesis and biological research.

Properties

IUPAC Name

tert-butyl N-[2-(2-hex-5-ynoxyethoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-5-6-7-8-10-18-12-13-19-11-9-16-14(17)20-15(2,3)4/h1H,6-13H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVWLQOGWHAIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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